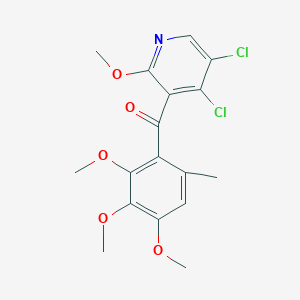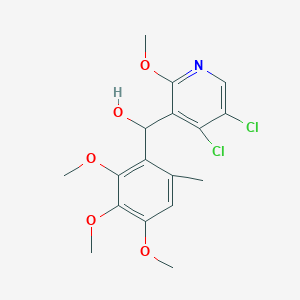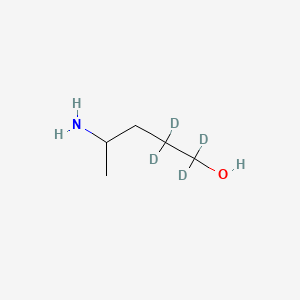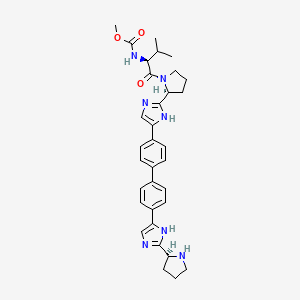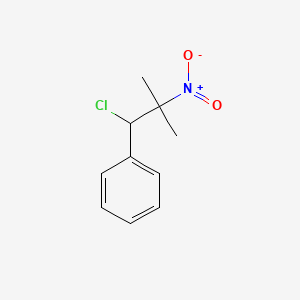
(1-Chloro-2-methyl-2-nitropropyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-Chloro-2-methyl-2-nitropropyl)benzene: is an organic compound with the molecular formula C10H12ClNO2 and a molecular weight of 213.66 g/mol . It is a chlorinated nitrobenzene derivative, characterized by the presence of a chloro group, a methyl group, and a nitro group attached to a benzene ring. This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-Chloro-2-methyl-2-nitropropyl)benzene typically involves the nitration of 1-chloro-2-methylpropylbenzene. The reaction is carried out under controlled conditions using a nitrating agent such as nitric acid in the presence of sulfuric acid as a catalyst. The reaction conditions, including temperature and concentration of reagents, are carefully monitored to ensure the desired product is obtained .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to handle the exothermic nature of the nitration reaction. Safety measures are implemented to manage the release of toxic by-products and ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions: (1-Chloro-2-methyl-2-nitropropyl)benzene undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The chloro group can be substituted with other nucleophiles, such as hydroxide ions, to form corresponding substituted products.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Sodium hydroxide, ethanol as solvent.
Oxidation: Potassium permanganate, acidic medium.
Major Products Formed:
Reduction: 1-Amino-2-methyl-2-nitropropylbenzene.
Substitution: 1-Hydroxy-2-methyl-2-nitropropylbenzene.
Oxidation: 1-Chloro-2-carboxy-2-nitropropylbenzene.
Scientific Research Applications
(1-Chloro-2-methyl-2-nitropropyl)benzene is utilized in various scientific research fields, including:
Chemistry: As an intermediate in the synthesis of complex organic molecules and as a reagent in organic reactions.
Biology: In studies involving the interaction of nitrobenzene derivatives with biological systems.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1-Chloro-2-methyl-2-nitropropyl)benzene involves its interaction with molecular targets through its functional groups. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The chloro group can participate in substitution reactions, altering the compound’s reactivity and interaction with biological molecules. These interactions can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
1-Chloro-2-nitrobenzene: Similar structure but lacks the methyl group.
2-Chloro-1-methylbenzene: Similar structure but lacks the nitro group.
1-Chloro-2-methyl-4-nitrobenzene: Similar structure but with different positioning of the nitro group.
Uniqueness: (1-Chloro-2-methyl-2-nitropropyl)benzene is unique due to the specific positioning of its functional groups, which imparts distinct chemical reactivity and biological activity. The presence of both chloro and nitro groups in the same molecule allows for diverse chemical transformations and applications in various research fields.
Properties
IUPAC Name |
(1-chloro-2-methyl-2-nitropropyl)benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO2/c1-10(2,12(13)14)9(11)8-6-4-3-5-7-8/h3-7,9H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYCHNFIOUYTIEC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(C1=CC=CC=C1)Cl)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.66 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

